molecular formula C11H19N3O B13050963 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)cyclohexan-1-amine

4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)cyclohexan-1-amine

Cat. No.: B13050963
M. Wt: 209.29 g/mol
InChI Key: SQAMXEWMBXQYKK-UHFFFAOYSA-N
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Description

4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)cyclohexan-1-amine is a chemical compound with the molecular formula C11H19N3O. This compound features a cyclohexane ring substituted with an amine group and a 1,2,4-oxadiazole ring, which is further substituted with an isopropyl group. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)cyclohexan-1-amine typically involves the formation of the oxadiazole ring followed by its attachment to the cyclohexane ring. One common method involves the cyclization of a suitable precursor, such as an amidoxime, with an appropriate carboxylic acid derivative under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides to form substituted amines or amides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products

The major products formed from these reactions include various substituted oxadiazole derivatives, amine derivatives, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
  • 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylic acid
  • 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine

Uniqueness

4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)cyclohexan-1-amine is unique due to the presence of the cyclohexane ring, which imparts distinct steric and electronic properties compared to similar compounds with different ring structures

Biological Activity

4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)cyclohexan-1-amine is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N4OC_{12}H_{18}N_4O, with a molecular weight of approximately 230.3 g/mol. The structure features a cyclohexane ring substituted with an oxadiazole moiety, which is crucial for its biological activity.

Research indicates that compounds containing the oxadiazole structure may exhibit multiple mechanisms of action, particularly in modulating inflammatory pathways. The compound acts as an inhibitor of key enzymes involved in eicosanoid biosynthesis, such as:

  • 5-Lipoxygenase (5-LO) : Involved in the production of leukotrienes, which are mediators of inflammation.
  • Cyclooxygenase (COX) : Plays a role in the conversion of arachidonic acid to prostaglandins.

These actions suggest that this compound could be beneficial in treating inflammatory disorders by inhibiting these pathways .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity Target IC50 Value (µM) Reference
Inhibition of 5-LipoxygenaseEnzyme involved in leukotriene synthesis0.5 - 10
COX InhibitionEnzyme involved in prostaglandin synthesis1 - 15
Anti-inflammatory effectsIn vivo models (zymosan-induced peritonitis)N/A

Case Study 1: Anti-inflammatory Efficacy

In a study focusing on inflammatory responses, the compound was tested in a zymosan-induced peritonitis model. Results showed significant attenuation of leukocyte migration and modulation of pro-inflammatory cytokines such as IL-1β and TNF-α. These findings indicate the potential use of this compound as an anti-inflammatory agent .

Case Study 2: Cancer Cell Line Studies

In vitro studies involving cancer cell lines demonstrated that derivatives of oxadiazole compounds could induce apoptotic mechanisms and inhibit cell proliferation. The specific effects on cyclohexanamine derivatives have yet to be fully elucidated but suggest a promising avenue for cancer therapeutics .

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine

InChI

InChI=1S/C11H19N3O/c1-7(2)10-13-11(15-14-10)8-3-5-9(12)6-4-8/h7-9H,3-6,12H2,1-2H3

InChI Key

SQAMXEWMBXQYKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2CCC(CC2)N

Origin of Product

United States

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